Briciclib sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

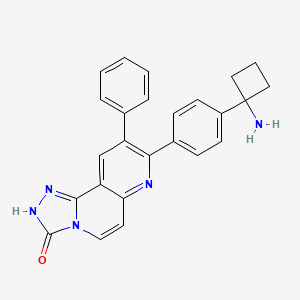

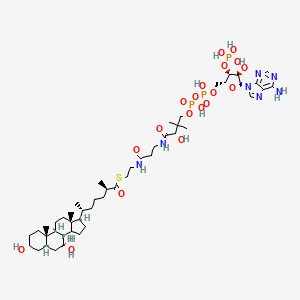

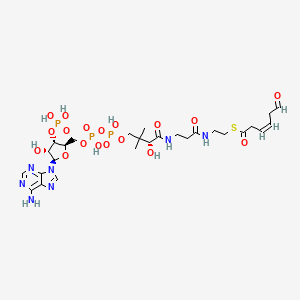

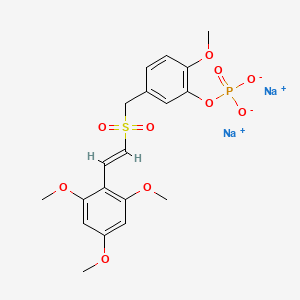

Briciclib Sodium is a benzyl styryl sulfone analog, and a disodium phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, briciclib is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. This agent may exhibit synergistic antitumor activity in combination with other chemotherapeutic agents. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis.

Aplicaciones Científicas De Investigación

Antineoplastic Activity

Briciclib sodium is a derivative of ON 013100, demonstrating significant potential in antineoplastic (anti-cancer) activity. It operates through the conversion to ON 013100 upon hydrolysis, which then blocks the translation of cyclin D mRNA and decreases cyclin D protein expression. This mechanism can induce cell cycle arrest and apoptosis in cancer cells, particularly those overexpressing cyclin D, ultimately reducing tumor cell proliferation. Cyclin D plays a critical role in cell cycle division and is frequently overexpressed in various hematologic and solid tumors, often correlating with poor prognosis. Briciclib sodium's action in reducing cyclin D accumulation in cancer cells highlights its potential as a therapeutic agent in cancer treatment (Definitions, 2020).

eIF4E Targeting in Cancer Therapy

Briciclib exhibits potent anticancer activity by targeting the eukaryotic translation initiation factor 4E (eIF4E), a master regulator controlling mRNA translation in cells. Overexpression of eIF4E, a proto-oncogene, is linked to the translation of genes essential for cellular proliferation, survival, angiogenesis, and metastasis. Briciclib's binding to eIF4E and its consequential reduction in the expression of cyclin D1 and c-Myc, alongside the enhancement of pro-apoptotic proteins like P53 and Cleaved Caspase 3, underscores its potential in treating hematopoietic and solid cancers. This is further supported by its effectiveness in various cancer cell lines, including breast, mantle cell leukemia, gastric, and esophageal cancers, at nanomolar concentrations. Notably, an orally bioavailable version of ON 013100, the precursor to briciclib, has been developed, offering a convenient administration route (Jasani et al., 2015).

Propiedades

Número CAS |

865784-01-6 |

|---|---|

Nombre del producto |

Briciclib sodium |

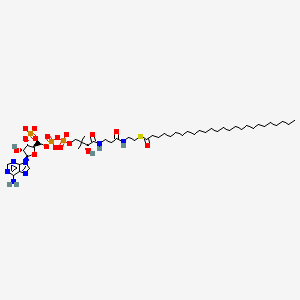

Fórmula molecular |

C19H21Na2O10PS |

Peso molecular |

518.4 g/mol |

Nombre IUPAC |

disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate |

InChI |

InChI=1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;; |

Clave InChI |

MIBWXNAYNGADJD-MIIBGCIDSA-L |

SMILES isomérico |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canónico |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

Sinónimos |

ON 013105 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.